Minzasolmin

Description

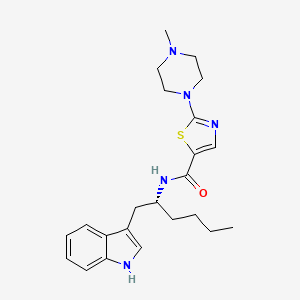

Minzasolmin (UCB0599) is an orally administered small-molecule inhibitor targeting the misfolding of α-synuclein (ASYN), a key pathological driver of Parkinson’s disease (PD). Its molecular formula is C₂₃H₃₁N₅OS (CAS: 1802518-92-8), and it is derived from the racemic mixture NPT200-11, purified into the R-enantiomer form . Preclinical studies demonstrated its ability to penetrate the blood-brain barrier (BBB) efficiently, achieving brain concentrations comparable to efficacious levels in PD mouse models .

Properties

CAS No. |

1802518-92-8 |

|---|---|

Molecular Formula |

C23H31N5OS |

Molecular Weight |

425.6 g/mol |

IUPAC Name |

N-[(2R)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C23H31N5OS/c1-3-4-7-18(14-17-15-24-20-9-6-5-8-19(17)20)26-22(29)21-16-25-23(30-21)28-12-10-27(2)11-13-28/h5-6,8-9,15-16,18,24H,3-4,7,10-14H2,1-2H3,(H,26,29)/t18-/m1/s1 |

InChI Key |

GDFWCSZNQVAQGR-GOSISDBHSA-N |

Isomeric SMILES |

CCCC[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |

Canonical SMILES |

CCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |

Origin of Product |

United States |

Preparation Methods

Minzasolmin is synthesized through a series of chemical reactions involving the formation of its core structure, which includes an indole, a thiazole, and a piperazine moiety. The synthetic route typically involves:

Formation of the Indole Moiety: This step involves the synthesis of the indole ring, which is a common structure in many biologically active compounds.

Formation of the Thiazole Moiety: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.

Formation of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.

Coupling Reactions: The final step involves coupling the indole, thiazole, and piperazine moieties to form the complete this compound molecule

Chemical Reactions Analysis

Minzasolmin undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

Reduction: Reduction reactions can occur at the thiazole moiety, resulting in the formation of reduced thiazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, leading to the formation of substituted piperazine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

Minzasolmin is an orally bioavailable, brain-penetrant small molecule that inhibits alpha-synuclein (ASYN) misfolding . It is under clinical development as a disease-modifying therapeutic for Parkinson’s disease and other synucleinopathies .

Scientific Research Applications

This compound has been evaluated in preclinical and clinical studies for its potential to modify the course of Parkinson's disease by targeting ASYN pathology . The key research applications and findings are detailed below:

Preclinical Studies

- Reduction of ASYN Pathology : this compound reduces total and insoluble (proteinase K-resistant) forms of ASYN in the brains of Line 61 transgenic mice, as shown by immunohistochemistry .

- Markers of Inflammation : Reductions in ASYN accumulation were accompanied by reductions in markers of inflammation and neuropathology .

- Motor Impairments : this compound treatment led to improvements in motor impairments in preclinical models . Chronic treatment with this compound in mouse models of Parkinson's disease effectively reduced behavioral deficits .

- Pharmacokinetics : Studies in wildtype mice showed dose-proportional exposures of this compound in the brain and plasma . Analysis of compound exposures in Line 61 subjects confirmed brain uptake of this compound, which informed dosing estimates for clinical studies .

- Mechanism of Action : this compound interacts with oligomeric, membrane-bound α-synuclein, increasing its flexibility and impairing its embedding into the membrane. This interferes with fibril growth and toxic pore formation, promoting the release of synuclein monomers in their soluble form .

Clinical Studies

- Phase 1 Studies : A phase 1 study using a radiolabeled tracer, $$11C]this compound, demonstrated that this compound readily crosses the blood-brain barrier and is well distributed throughout the brain . The PET data showed substantial drug signal in the brain of healthy volunteers . Safety and pharmacokinetic findings were consistent with previous early-phase studies .

- ORCHESTRA Trial : A proof-of-concept study (ORCHESTRA) of this compound for early Parkinson’s disease did not meet its primary and secondary clinical endpoints . The safety profile of this compound was consistent with previous knowledge, and no new safety concerns were identified . UCB is terminating the extension phase of this program based on the absence of evidence of clinical benefit .

- Limitations : Several anti-alpha synuclein (aSyn) antibodies, including this compound, have failed to provide clinical benefit in clinical trials despite substantial target engagement . The ORCHESTRA study did not demonstrate superiority over placebo regarding clinical endpoints .

Data from Preclinical Studies

Future Directions

Mechanism of Action

Minzasolmin exerts its effects by inhibiting the aggregation of α-synuclein. It interacts with the C-terminal domain of α-synuclein, preventing it from binding to membranes and oligomerizing. This inhibition reduces the formation of toxic α-synuclein aggregates, which are implicated in the pathogenesis of Parkinson’s disease. By increasing the flexibility of α-synuclein and impairing its embedding into the membrane, this compound promotes the release of soluble, non-toxic α-synuclein monomers .

Comparison with Similar Compounds

Mechanism of Action

Minzasolmin selectively inhibits the initial misfolding of membrane-bound ASYN, preventing pathological aggregation and reducing oligomeric species without affecting monomeric ASYN levels . This distinguishes it from monoclonal antibodies (mAbs) and antisense oligonucleotides (ASOs), which target extracellular aggregated ASYN or reduce ASYN expression, respectively .

Clinical Development

Phase 1 trials confirmed its safety, tolerability, and favorable pharmacokinetics (PK), with a half-life of 11–13 hours and dose-proportional exposure . However, the Phase 2a ORCHESTRA trial (NCT04658186) failed to meet primary and secondary endpoints in early PD patients, despite preliminary biomarker signals .

Structural and Functional Analogues

This compound vs. Monoclonal Antibodies (e.g., PRX002/Prasinezumab)

Key Findings :

- This compound’s oral bioavailability and BBB penetration offer practical advantages over mAbs, which require frequent infusions and exhibit poor brain uptake . However, mAbs like PRX002 may better target extracellular ASYN propagation, a hypothesized PD progression mechanism .

This compound vs. ASOs (e.g., BIIB094)

Key Findings :

- ASOs require invasive administration but may reduce ASYN production at the genetic level. This compound’s oral route and upstream inhibition of misfolding provide distinct mechanistic benefits .

Preclinical and Clinical Efficacy

Animal Models

- This compound: In Line 61 transgenic mice, 1–5 mg/kg doses reduced ASYN pathology (total and protease-K-resistant forms) by 30–50%, improved gait, and normalized striatal dopamine transporter (DAT) levels .

Clinical Outcomes

- This compound: Phase 1 demonstrated brain concentrations (~50% of plasma) sufficient for target engagement . placebo at 18 months .

- Prasinezumab : Phase 2 PASADENA trial reported slowed motor decline in early PD patients (34% reduction in MDS-UPDRS III) .

PK Profile

Biological Activity

Minzasolmin, also known as UCB0599, is an investigational small-molecule compound designed to inhibit the misfolding and aggregation of alpha-synuclein (ASYN), a key pathological protein implicated in Parkinson’s disease (PD) and other synucleinopathies. This article provides a comprehensive overview of its biological activity, supported by preclinical and clinical findings, case studies, and statistical data.

This compound specifically targets the early stages of ASYN misfolding, preventing its aggregation into toxic oligomers and fibrils. It is optimized for oral bioavailability and has demonstrated the ability to penetrate the blood-brain barrier effectively. This property is crucial for its role in treating neurodegenerative diseases where ASYN accumulation is a hallmark.

Preclinical Studies

Pharmacokinetics:

Preclinical evaluations have shown that this compound exhibits dose-proportional pharmacokinetics in both plasma and brain tissues. In studies involving wild-type mice, doses of 1 mg/kg and 5 mg/kg were administered intraperitoneally, revealing significant concentrations in the brain that correlate with therapeutic effects .

Efficacy in Animal Models:

In transgenic mouse models that express human ASYN, this compound administration over three months resulted in:

- Reduction of ASYN Pathology: Statistically significant decreases in total ASYN immunolabeling were observed in various brain regions (cortex, hippocampus, striatum) with both doses (P < 0.0001) compared to vehicle controls .

- Dopamine Transporter Restoration: The compound restored dopamine transporter (DAT) levels in the dorsal striatum, which were significantly reduced in untreated transgenic mice (P < 0.0001) .

- Decreased Neuroinflammation: Levels of glial fibrillary acidic protein (GFAP), a marker of astrocyte activation, were significantly lower in treated mice compared to controls (P < 0.0001) .

Clinical Trials

Phase 1 Studies:

A Phase 1 study utilizing a radiolabeled tracer ([11C]this compound) confirmed that the compound crosses the blood-brain barrier effectively and distributes well within the brain . Participants reported treatment-emergent adverse events; however, no serious adverse events were linked directly to this compound administration.

ORCHESTRA Study:

The ORCHESTRA study was a Phase 2a trial involving over 450 participants diagnosed with early-stage PD. The primary endpoint was to evaluate the progression of PD symptoms using the Movement Disorder Society-Unified PD Rating Scale (MDS-UPDRS). Unfortunately, this study did not meet its primary or secondary endpoints, indicating no significant clinical benefit from this compound over placebo . Despite these results, safety profiles remained consistent with previous studies.

Data Summary

| Parameter | Findings |

|---|---|

| ASYN Immunolabeling Reduction | Significant decrease (P < 0.0001) |

| DAT Levels Restoration | Significant increase (P < 0.0001) |

| GFAP Levels Decrease | Significant decrease (P < 0.0001) |

| Phase 1 Safety Profile | No serious drug-related events |

| ORCHESTRA Study Outcome | Did not meet primary/secondary endpoints |

Case Studies

Several case studies have highlighted this compound's potential:

- In one case involving a transgenic mouse model, daily administration demonstrated normalization of motor functions alongside reduced ASYN pathology and neuroinflammation markers .

- Another study showed that this compound improved cognitive function in models exhibiting synucleinopathies by reducing ASYN aggregation and promoting neuronal health .

Q & A

Q. What is the molecular mechanism of Minzasolmin in modulating alpha-synuclein (ASYN) pathology in Parkinson’s disease (PD)?

this compound inhibits ASYN misfolding by binding to lipid membranes, preventing pathological aggregation. Preclinical studies in transgenic mice demonstrated reduced ASYN oligomerization, neuroinflammation, and motor deficits after 3 months of daily dosing . Its action at the cell membrane distinguishes it from antibodies targeting extracellular ASYN .

Q. What preclinical models validate this compound’s efficacy, and what endpoints were measured?

Line 61 transgenic mice (ASYN overexpression model) showed dose-dependent reductions in ASYN pathology, with brain concentrations of 69.5 ng/g (360 mg equivalent) correlating with improved motor function and reduced neuroinflammation. Plasma and brain pharmacokinetics (PK) were quantified via LC-MS, demonstrating linear exposure .

Q. How does this compound penetrate the blood-brain barrier (BBB), and what pharmacokinetic parameters support its CNS activity?

this compound exhibits high passive permeability (efflux ratio ≤2 in Caco-2 assays) and achieves a brain-to-plasma partition coefficient (Kp) of ~0.5 in humans. The unbound CSF-to-plasma ratio (Kp,uu) ranges 0.6–0.9, confirming BBB penetration independent of efflux pumps .

Advanced Research Questions

Q. How can PET imaging with [11C]this compound optimize clinical trial design for ASYN-targeted therapies?

Phase 1 study TM0017 used dynamic PET-CT scans post-IV [11C]this compound (≤10 µg) and oral 360 mg doses to calculate total distribution volume (VT) and uptake rate (K1). Gray matter regions (striatum, cortex) showed VT ~0.5 mL/cm³, indicating steady-state brain concentrations ~50% of plasma. This non-invasive method validates target engagement and informs dosing regimens .

Q. What factors explain discrepancies between preclinical efficacy and clinical trial outcomes (e.g., ORCHESTRA study)?

The ORCHESTRA trial failed to meet primary endpoints despite achieving brain concentrations comparable to efficacious preclinical levels (1273 ng/mL). Potential factors include:

- Target engagement : PET data suggest ASYN misfolding occurs intracellularly, whereas CSF biomarkers may not reflect parenchymal activity .

- Temporal dynamics : Chronic dosing may be required to alter disease progression, unlike acute preclinical models .

- Population heterogeneity : Early PD cohorts may exhibit variable ASYN pathology vs. transgenic models .

Q. What methodological challenges arise in radiolabeling this compound for translational studies?

Preclinical optimization compared [11C-N-CH3]UCB2713 (S-enantiomer) and [11C-CO]UCB2713. While [11C-CO] had higher brain parent fraction (>95% in mice), [11C-N-CH3] was selected for human studies due to superior radiochemical yield and metabolic stability (~70% parent fraction at 30 min post-injection) .

Q. How can researchers non-invasively correlate this compound’s CNS exposure with pharmacodynamic outcomes?

PET-derived VT and K1 values provide surrogate metrics for brain exposure. Combining these with CSF PK (e.g., Kp,uu) and plasma-free fraction (~2.5%) enables estimation of unbound brain concentrations, critical for membrane-bound targets .

Methodological Considerations

Q. What statistical approaches mitigate variability in small-sample PET studies (e.g., TM0017 with n=4)?

TM0017 used coefficient of variation (COV) analysis for VT (3.1%) and K1 (4.5%), confirming reproducibility. Arterial input function data and metabolite correction (~50% intact tracer at 90 min) ensured accurate modeling .

Q. How do enantiomeric properties influence this compound’s preclinical-to-clinical translation?

The R-enantiomer (this compound) and S-enantiomer (UCB2713) exhibit identical target binding but divergent metabolism. Preclinical tracer studies used UCB2713 to maximize metabolite detection, while clinical studies prioritized this compound for therapeutic relevance .

Data Contradictions and Resolution

Q. Why did this compound show preclinical efficacy but fail in the ORCHESTRA trial?

While this compound achieved target brain concentrations (Fig. 6, ), clinical outcomes may require longer intervention or combination therapies. Biomarker analysis (e.g., ASYN oligomers in CSF) is ongoing to clarify target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.